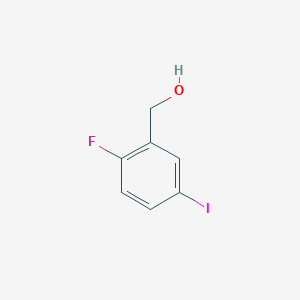
2-Fluoro-5-iodobenzyl alcohol
概要
説明
“2-Fluoro-5-iodobenzyl alcohol” (FIBA) is an organic compound with multiple potential applications in scientific research and industry. It has a CAS Number of 438050-27-2 and a molecular weight of 252.03 .
Molecular Structure Analysis
The IUPAC name for FIBA is “(2-fluoro-5-iodophenyl)methanol” and its InChI code is "1S/C7H6FIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2" . This indicates that the compound has a benzyl alcohol structure with fluorine and iodine substituents at the 2nd and 5th positions, respectively.
Physical and Chemical Properties Analysis
FIBA is a solid at room temperature . It has a molecular weight of 252.03 . The storage temperature for FIBA is between 2-8°C .
科学的研究の応用
Synthesis and Biological Applications
- Anti-HIV Activity : A study demonstrated the synthesis of fluoro-HEPT analogues, investigating the impact of fluoro versus hydroxy substituents, which found significant activity against HIV-1, highlighting the potential of fluoro derivatives in antiviral research (Loksha et al., 2011).
- Microbicide Development : Research on novel fluoro analogues of MKC442 explored their synthesis and evaluated their in vitro activity against various HIV strains, showing potent and selective activity which could be beneficial in microbicide development (Loksha et al., 2014).
Organic Synthesis and Catalysis
- Alcohol Oxidation : Various alcohols were efficiently oxidized to their corresponding aldehydes or ketones using new trivalent iodine compounds derived from substituted 2-iodobenzyl alcohols, showcasing a promising methodology for alcohol oxidation (Iinuma et al., 2014).
- Photophysical Studies : Fluorophore derivatives were synthesized to enhance photostability for fluorescence applications, indicating the role of substituent effects on fluorophore performance and their potential in improving fluorescence-based applications (Altman et al., 2011).
Radiopharmaceutical Synthesis
- PET Radiopharmaceuticals : A method for the preparation of no-carrier-added PET aromatic radiopharmaceuticals was developed, involving the synthesis of [18F]fluorobenzyl halide derivatives from [18F]fluorobenzaldehydes, which could significantly benefit the field of nuclear medicine (Lemaire et al., 2012).
Material Science and Photostability
- Enhanced Photostability : The study on cyanine fluorophore derivatives demonstrated that direct conjugation with protective agents significantly enhanced photostability without altering spectral characteristics, which is crucial for long-term fluorescence imaging applications (Altman et al., 2011).
Safety and Hazards
特性
IUPAC Name |
(2-fluoro-5-iodophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOKFZIPFZZIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

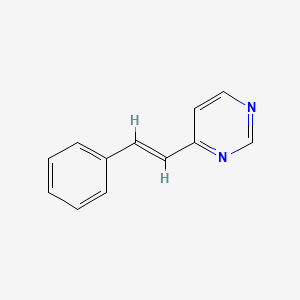
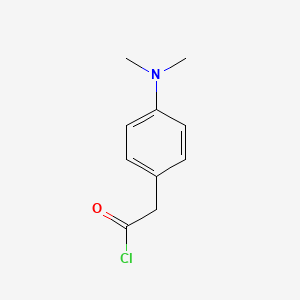
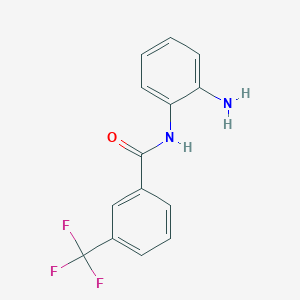
![Ethyl 5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B3041877.png)
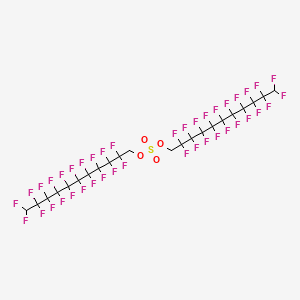
![Carbamic acid, [(1S)-1-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B3041879.png)
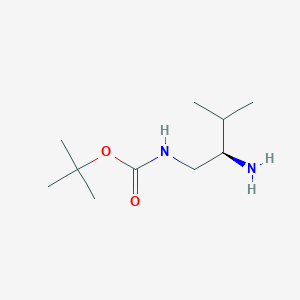
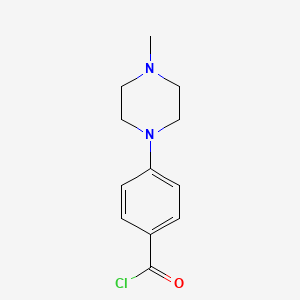
![2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B3041885.png)

![2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine](/img/structure/B3041887.png)

![Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B3041891.png)

